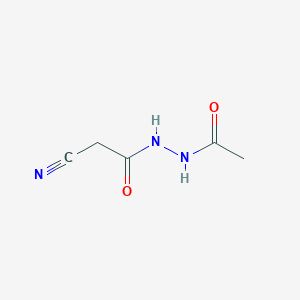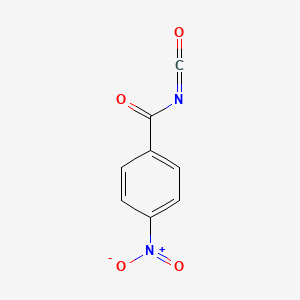
N'-acetyl-2-cyanoacetohydrazide
Overview
Description
N’-acetyl-2-cyanoacetohydrazide is a chemical compound with the molecular formula C5H7N3O2 . It has an average mass of 141.128 Da and a monoisotopic mass of 141.053833 Da . It is also known by other names such as Acetic acid, 2-cyano-, 2-acetylhydrazide and N’- (2-Cyanoacetyl)acetohydrazide .
Synthesis Analysis
The synthesis of N’-acetyl-2-cyanoacetohydrazide involves the reaction of cyanoacetylhydrazine with chloroacetyl chloride . This reaction occurs in 1,4-dioxane and results in the formation of N’-(2-chloroacetyl)-2-cyanoacetohydrazide .Molecular Structure Analysis
The molecular structure of N’-acetyl-2-cyanoacetohydrazide consists of 16 bonds in total. These include 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, 1 N hydrazine, and 1 nitrile (aliphatic) .Chemical Reactions Analysis
N’-acetyl-2-cyanoacetohydrazide can act as an ambident nucleophile, meaning it can act as both an N- and C-nucleophile . It can react with various reactants, with attack possible at five sites . These reactions are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Physical And Chemical Properties Analysis
N’-acetyl-2-cyanoacetohydrazide has a density of 1.2±0.1 g/cm3, a boiling point of 462.4±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 32.4±0.3 cm3, and a molar volume of 116.3±3.0 cm3 . It also has a polar surface area of 82 Å2 and a polarizability of 12.8±0.5 10-24 cm3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
“N’-acetyl-2-cyanoacetohydrazide” is used as a precursor in reactions leading to the construction of heterocycles . It is involved in the synthesis of common heterocyclic compounds as well as uncommon ones such as thiadiazole, oxadiazole, and fused heterocycles . The application of “N’-acetyl-2-cyanoacetohydrazide” in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization .
Versatile Precursor for Heterocyclic Compounds
This compound contains five different functional groups (cyano group, active methylene group, carbonyl group, amido group, and hydrazine group) which makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds . The reactions are classified according to the active centers of “N’-acetyl-2-cyanoacetohydrazide” involved .
Synthesis of Polyfunctional Heterocyclic Compounds
“N’-acetyl-2-cyanoacetohydrazide” can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . This property allows it to react with various reactants, leading to the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Synthesis of Benzodiazepine, Oxazepine, and Benzoxocine
Starting with “N’-acetyl-2-cyanoacetohydrazide” and its derivatives, the synthesis of seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine is reported .
Synthesis of Pyrazole, Pyrane, Pyridine, and Pyrole
“N’-acetyl-2-cyanoacetohydrazide” is used as a key precursor in the manufacture of new heterocyclic derivatives, such as pyrazole, pyrane, pyridine, and pyrole .
Synthesis of 3-Amino-5-Pyrazolone
“N’-acetyl-2-cyanoacetohydrazide” can be easily self-cyclized to afford a new versatile reagent namely 3-amino-5-pyrazolone, which has extensive use in the synthesis of condensed pyrazoles .
Mechanism of Action
Target of Action
N’-acetyl-2-cyanoacetohydrazide is a versatile reagent used in the synthesis of a wide variety of heterocyclic compounds . It contains five different functional groups: a cyano group, an active methylene group, a carbonyl group, an amido group, and a hydrazine group . These groups can act as both nucleophiles and electrophiles, making the compound a versatile intermediate in the synthesis of heterocyclic compounds .
Mode of Action
The compound can act as an ambident nucleophile, meaning it can act as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites . Nucleophiles can attack the carbon atom of the carbonyl group (position 3) and the carbon atom of the nitrile function (position 5). In addition, the carbon atom of the active methylene group (position 4) and the nitrogen atoms of the hydrazine portion (positions 1 and 2) are liable to attack by electrophiles .
Biochemical Pathways
The compound is used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . These include common heterocyclic compounds, as well as uncommon ones such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine .
Result of Action
The result of the action of N’-acetyl-2-cyanoacetohydrazide is the formation of a variety of heterocyclic compounds . These compounds have potential applications in various fields, including drug development .
Action Environment
The action of N’-acetyl-2-cyanoacetohydrazide is influenced by the reaction conditions and the other reactants involved . The compound’s versatility allows it to form condensed heterocycles via the involvement of more than two centers in the reaction course . The predominance of which depends on the reaction conditions and the other reactants .
properties
IUPAC Name |
N'-acetyl-2-cyanoacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4(9)7-8-5(10)2-3-6/h2H2,1H3,(H,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJVSZQZYWMLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971224 | |
| Record name | 2-Cyano-N-(1-hydroxyethylidene)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-2-cyanoacetohydrazide | |
CAS RN |
55819-76-6 | |
| Record name | NSC27602 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyano-N-(1-hydroxyethylidene)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)






![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)

